molecular formula C17H20N2O3S B2387995 (E)-3-(furan-3-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide CAS No. 2035021-48-6

(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)acrylamide

Cat. No.: B2387995
CAS No.: 2035021-48-6
M. Wt: 332.42
InChI Key: MJTNJXXLMDQOIW-OWOJBTEDSA-N
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Description

The compound contains furan rings, which are a class of organic compounds of the heterocyclic aromatic series characterized by a ring structure composed of one oxygen atom and four carbon atoms . The compound also contains an acrylamide group, which is a functional group consisting of an acryl group conjugated to an amide group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of furan rings and an acrylamide group. The furan rings would contribute to the aromaticity and potentially the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the furan rings and the acrylamide group. Furan rings can undergo a variety of reactions, including electrophilic substitution and reactions at the 2-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of furan rings could contribute to its aromaticity, and the acrylamide group could influence its polarity .

Scientific Research Applications

Enantioselective Organic Synthesis

Research demonstrates the green synthesis of acrylamide derivatives, showcasing the enantioselective reduction of certain acrylamides to their corresponding amides using marine and terrestrial fungi. This approach highlights the potential of using microorganisms for the synthesis of enantiomerically pure compounds, which could be applied in drug synthesis and the study of bioactive molecules (Jimenez et al., 2019).

Chemical Compound for SARS Coronavirus Inhibition

A novel chemical compound closely related in structure, "(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide," was identified to suppress the enzymatic activities of SARS coronavirus helicase. This finding opens avenues for developing inhibitors targeting viral proteins, potentially applicable to compounds with similar structures (Lee et al., 2017).

Neurological Studies

Research on derivatives of furan-acrylamide compounds has shown significant effects on neurological conditions. For instance, "3-Furan-2-yl-N-p-tolyl-acrylamide," a compound with a similar furan and acrylamide structure, was found to produce anxiolytic-like activity in mice and is being explored for its therapeutic potential in treating anxiety and possibly other neurological disorders (Targowska-Duda et al., 2019).

Antidepressant Activity

Another study highlighted the antidepressant activity elicited by a similar compound, suggesting the involvement of α7 nicotinic acetylcholine receptors. These findings support further investigation into the therapeutic potential of furan-acrylamide derivatives for depressive states, indicating a wide array of potential neurological applications (Targowska-Duda et al., 2014).

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-17(2-1-14-3-7-21-12-14)18-11-16(15-4-8-22-13-15)19-5-9-23-10-6-19/h1-4,7-8,12-13,16H,5-6,9-11H2,(H,18,20)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTNJXXLMDQOIW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C=CC2=COC=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1C(CNC(=O)/C=C/C2=COC=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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